molecular formula C20H26N2O2 B7812410 Hydroquinidine

Hydroquinidine

Cat. No. B7812410
M. Wt: 326.4 g/mol
InChI Key: LJOQGZACKSYWCH-UHFFFAOYSA-N
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Description

Hydroquinidine is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroquinidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroquinidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydroquinidine in Cardiac Conditions

Hydroquinidine (HQ) has been extensively studied for its efficacy in cardiac conditions. It has shown promise in the management of Brugada syndrome (BrS), a condition associated with sudden cardiac death. HQ therapy prevented ventricular tachycardia/ventricular fibrillation (VT/VF) inducibility in a significant proportion of asymptomatic patients with BrS and inducible arrhythmia. It also prevented VT/VF recurrence in all BrS patients with multiple implantable cardioverter-defibrillator (ICD) shocks (Hermida et al., 2004). Similarly, in patients with short QT syndrome (SQTS), a condition with a high risk of sudden death, HQ was found to be effective in prolonging the QT interval into the normal range, preventing ventricular arrhythmias, and increasing ventricular effective refractory period (Gaita et al., 2004).

Hydroquinidine in Multifocal Ectopic Purkinje-Related Premature Contractions

In a study involving multifocal ectopic Purkinje-related premature contractions (MEPPC), a new SCN5A-related cardiac syndrome, HQ treatment dramatically decreased the number of premature ventricular complexes and normalized contractile function in some patients (Laurent et al., 2012).

Hydroquinidine in Myotonic Dystrophy

HQ has also been evaluated for its potential effects in myotonic dystrophy (MD), a condition characterized by psychomotor and behavioral disturbances. In MD patients, HQ was found to ameliorate symptoms like apathy and hypersomnia (Di Costanzo et al., 2000).

Structural Analysis of Hydroquinidine

A study on the gas-phase structures of hydroquinidine and its pseudoenantiomer hydroquinine revealed that the conformational properties of the two pseudoenantiomers are identical, existing in two isoenergetic forms with similar IR spectra. This highlights the role of the ethyl substituent in structural differences between pseudoenantiomers of cinchona alkaloids (Sen et al., 2013).

Hydroquinidine as an Antioxidant

The antioxidant activity of hydroquinone derivatives synthesized via aldol condensation involving hydroquinidine was investigated, revealing significant antioxidant properties (Kankeaw & Masong, 2015).

Hydroquinidine in Organocatalysis

HQ has been utilized as a chiral catalyst in the enantioselective α-amination of 2-substituted 3-indolinones, demonstrating its utility in creating chiral α-hydrazino esters and aiding in the synthesis of complex molecules with high enantioselectivity (Yarlagadda et al., 2017).

properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQGZACKSYWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903284
Record name [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
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Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Hydroquinine
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Product Name

Dihydroquinine

CAS RN

522-66-7, 1076202-13-5, 1435-55-8
Record name Dihydroquinine
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Record name [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroquinine
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Record name Hydroquinidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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